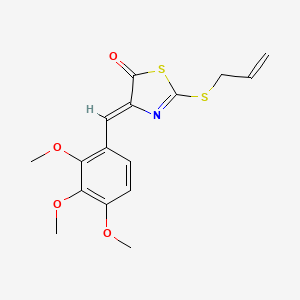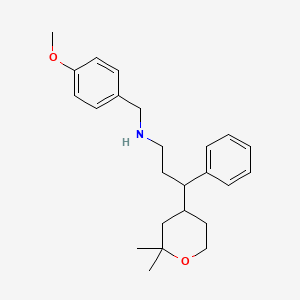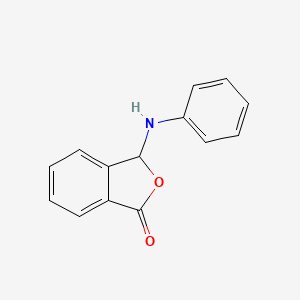
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide, also known as CPI-455, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is through inhibition of HDAC enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors like this compound increase the acetylation of histone proteins, which leads to changes in gene expression patterns and ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is its specificity towards HDAC enzymes, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of research is in the use of this compound in combination with other chemotherapeutic agents to improve its efficacy in cancer treatment. Additionally, further studies are needed to evaluate the potential of this compound in the treatment of other diseases such as inflammatory disorders and neurological disorders.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide involves the condensation of 3-pyridinylmethylamine with cycloheptylamine, followed by the addition of ethanediamide. The resulting compound is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied in pre-clinical models for its potential therapeutic applications. One of the major areas of research has been in the treatment of various types of cancer, including breast, lung, and prostate cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-12-6-5-9-16-10-12)15(20)18-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTFEDRSLXXVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170231.png)

![propyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5170245.png)
![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)


